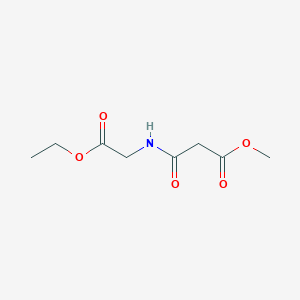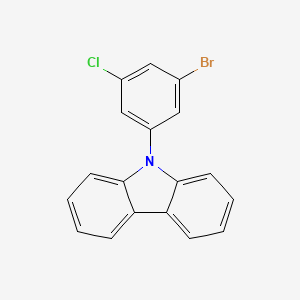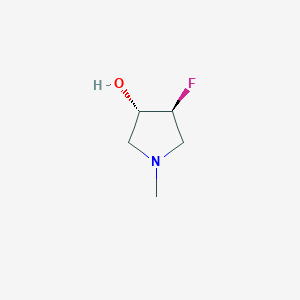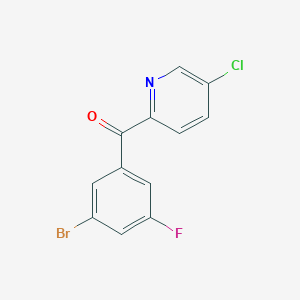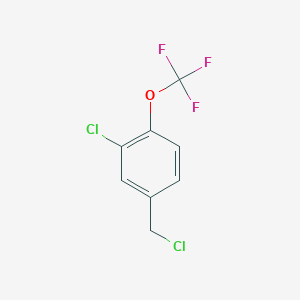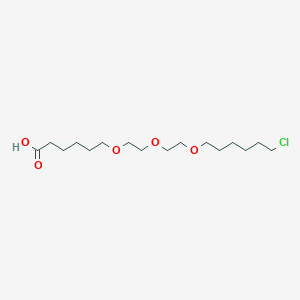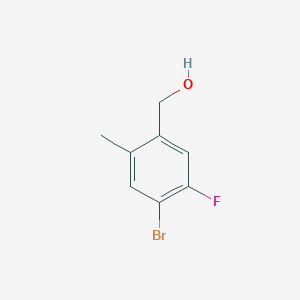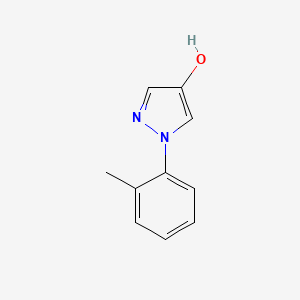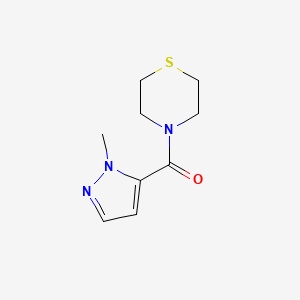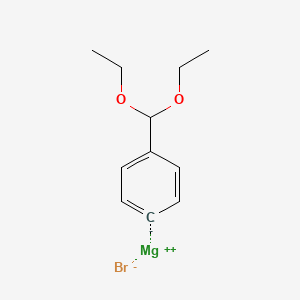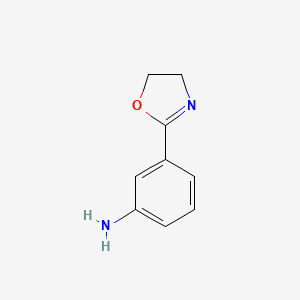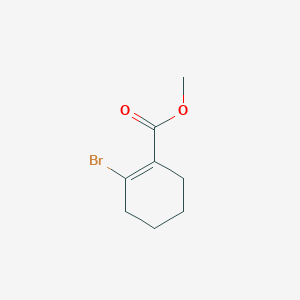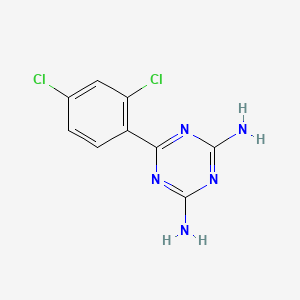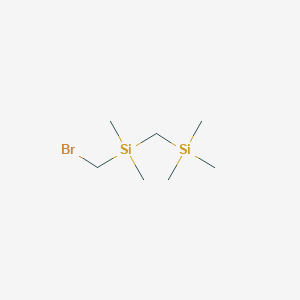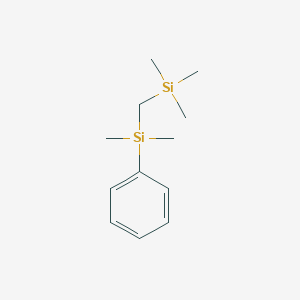
Dimethyl-phenyl-(trimethylsilyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-phenyl-(trimethylsilyl)methylsilane, also known as DPTMS, is a silylating reagent used in organic synthesis and in the study of biochemistry and physiology. It is a colorless liquid with a boiling point of 103 °C and a melting point of -65 °C. DPTMS is a versatile reagent that is used to modify and protect various functional groups in organic molecules. It is also used to modify the structure of proteins and other biomolecules, as well as to study their biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Dimethyl-phenyl-(trimethylsilyl)methylsilane is widely used in scientific research to modify proteins and other biomolecules. It is used to study the structure and function of proteins, as well as to study their biochemical and physiological effects. It has also been used to study the structure and function of other biomolecules, such as carbohydrates and lipids. In addition, this compound has been used to study the structure and function of enzymes and other catalysts.
Wirkmechanismus
Dimethyl-phenyl-(trimethylsilyl)methylsilane acts as a silylating reagent, which means it can modify the structure of proteins and other biomolecules by adding a silyl group to a functional group on the molecule. The silyl group can act as an anchor for other molecules, allowing them to bind more tightly to the protein or biomolecule. It can also modify the shape of the molecule, allowing it to bind more effectively to other molecules.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of proteins and other biomolecules. It has been used to study the effects of proteins on the immune system, as well as their ability to bind to other molecules. It has also been used to study the effects of carbohydrates and lipids on the metabolism and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl-phenyl-(trimethylsilyl)methylsilane in laboratory experiments is its low toxicity. It is also relatively easy to use and is relatively stable in solution. However, it is not as effective as other silylating reagents, such as trimethylsilyl chloride, and it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
The use of Dimethyl-phenyl-(trimethylsilyl)methylsilane in scientific research is expected to continue to grow in the coming years. It is likely to be used in the study of enzymes and other catalysts, as well as in the study of the structure and function of proteins and other biomolecules. It could also be used to study the effects of drugs on the body, as well as their ability to bind to other molecules. Additionally, it could be used to study the effects of environmental pollutants on the body, as well as their ability to bind to other biomolecules. Finally, it could be used to study the effects of different diets on the body, as well as the effects of different nutrients on the body.
Synthesemethoden
Dimethyl-phenyl-(trimethylsilyl)methylsilane is synthesized from trimethylsilyl chloride (TMSCl) and dimethylphenylsilane (DMP). The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction proceeds in two steps: first, the TMSCl reacts with the DMP to form a silyl chloride intermediate; second, the base reacts with the silyl chloride to form this compound. The reaction is typically carried out at room temperature and is complete within a few hours.
Eigenschaften
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

